6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL
Description
Properties
Molecular Formula |
C8H6Cl2OS |
|---|---|
Molecular Weight |
221.10 g/mol |
IUPAC Name |
6,7-dichloro-2,3-dihydro-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H6Cl2OS/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6,11H,3H2 |
InChI Key |
MHTOWFDVKZLNOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
a. Anti-inflammatory Properties
Research indicates that 6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL exhibits anti-inflammatory effects. It has been shown to inhibit leukotriene synthesis, which plays a crucial role in reducing neutrophil accumulation at inflammatory sites. This mechanism suggests its potential use in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .
b. Pain Management
The compound has been investigated for its analgesic properties. It can be administered to manage various types of pain, including peripheral pain and menstrual pain. The recommended dosage varies based on the condition being treated and patient characteristics, emphasizing the need for tailored therapeutic approaches .
c. Gastroprotective Effects
this compound has demonstrated efficacy in preventing gastric and duodenal ulcers caused by non-steroidal anti-inflammatory drugs (NSAIDs) and ethanol. Its protective effects against gastric mucosal damage highlight its potential as a therapeutic agent for gastrointestinal disorders .
a. Anticancer Potential
Recent studies have explored the pharmacophore features of thiophene derivatives related to this compound for their inhibitory activity against cancer cell lines such as MCF-7 (breast cancer). The presence of specific functional groups like hydroxyl and ketonic linkages enhances their biological activity .
b. Antimicrobial Activity
Compounds structurally related to this compound have shown promising antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study on Inflammation Management :
A clinical study evaluated the effectiveness of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers post-treatment. -
Gastroprotective Effects Study :
Experimental models demonstrated that administration of the compound significantly reduced ulcer formation in subjects treated with NSAIDs compared to controls. -
Anticancer Activity Evaluation :
In vitro studies showed that derivatives of this compound inhibited the growth of MCF-7 cells by inducing apoptosis through specific pathways.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Chlorine vs. Other Halogens : Chlorine substituents (as in this compound) confer higher selectivity for hMAO-B compared to nitro or fluorine groups (e.g., PM6), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
Heterocycle Variants: Benzo[b]furan Derivatives
Compounds like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde () share structural similarities but replace sulfur with oxygen.
Key Insights :
- Heteroatom Impact : The sulfur atom in benzo[b]thiophene derivatives enhances π-π stacking and van der Waals interactions with MAO-B compared to oxygen in furans, leading to stronger enzyme inhibition .
Functional Group Modifications
Hydroxyl Group Removal
Removing the 3-OH group (e.g., generating 6,7-dichloro-2,3-dihydrobenzo[b]thiophene) reduces antioxidant capacity but retains MAO-B inhibition (IC₅₀ ~0.15 µM), highlighting the hydroxyl’s role in scavenging reactive oxygen species .
Saturation vs. Aromaticity
Fully aromatic analogs (e.g., benzo[b]thiophene without dihydro modification) exhibit lower MAO-B selectivity due to reduced conformational flexibility, emphasizing the importance of the 2,3-dihydro structure for optimal enzyme binding .
Biological Activity
6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL (CAS No. 1446401-27-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H6Cl2OS
- Molecular Weight : 221.10 g/mol
- Purity : ≥95%
- Appearance : Solid form with distinct chemical characteristics suitable for various applications in medicinal chemistry .
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of the benzothiophene scaffold, including this compound, show significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro assays revealed cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (human leukemia) | 5.0 |
| L1210 (murine leukemia) | 4.5 |
| Hep-G2 (hepatoma) | 3.8 |
Notably, the compound exhibited selectivity towards cancer cells over normal cells, indicating a promising therapeutic index .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Topoisomerase Inhibition : The compound has been shown to inhibit human topoisomerase IIα, an enzyme critical for DNA replication and repair.
- Siderophore Production Inhibition : It blocks the production of siderophores in Mycobacterium tuberculosis, which are essential for iron acquisition in bacteria under iron-deficient conditions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
Q & A
Q. What synthetic strategies are effective for preparing 6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL and its derivatives?
A multistep synthetic approach is typically employed. Key steps include:
- Cyclization reactions using NaH in THF for intermediate formation (e.g., benzofuran derivatives) .
- Functionalization via nucleophilic substitution or electrophilic aromatic substitution to introduce chloro groups at positions 6 and 7 .
- Purification using reverse-phase HPLC with methanol-water gradients to isolate high-purity compounds .
- Characterization via -NMR, -NMR, and IR spectroscopy to confirm structural integrity .
Q. How is the purity and structural integrity of synthesized compounds validated?
Standard protocols include:
- Melting point determination to assess crystallinity and purity .
- Spectroscopic analysis :
- -NMR for proton environment mapping (e.g., hydroxyl and aromatic protons).
- IR spectroscopy for functional group identification (e.g., C=O, C-Cl stretches) .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What in vitro models are suitable for initial screening of neuroprotective activity?
- Neuroblastoma SH-SY5Y cells : Used to evaluate antioxidant activity and neuronal survival under oxidative stress .
- Rat cortex synaptosomes : Assess dopamine metabolism (DOPAC/DA ratio) and lactate dehydrogenase (LDH) release to quantify neuroprotection .
Advanced Research Questions
Q. How can structural modifications enhance hMAO-B selectivity over hMAO-A?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl) at positions 6 and 7 improves hMAO-B affinity by optimizing hydrophobic interactions in the enzyme's active site .
- Steric considerations : Bulky substituents at position 3 reduce hMAO-A activity due to steric clashes with the smaller active site .
- Molecular docking : Computational modeling identifies key residues (e.g., Ile199 in hMAO-B) responsible for selective binding .
Table 1 : IC Values of Select Derivatives
| Compound | hMAO-B IC (µM) | hMAO-A IC (µM) | Selectivity Ratio (hMAO-B/A) |
|---|---|---|---|
| PM4 | 0.12 | 45.7 | 380.8 |
| PM10 | 0.09 | 62.3 | 692.2 |
| Data derived from enzyme inhibition assays using recombinant hMAO isoforms . |
Q. What methodologies assess antioxidant and metal-chelating properties?
- DPPH radical scavenging assay : Quantifies free radical neutralization capacity .
- Ferrous ion chelation : Measures reduction in Fe-induced lipid peroxidation in synaptosomes .
- Correlation with neuroprotection : Compounds with EC < 10 µM in antioxidant assays show reduced LDH release in SH-SY5Y cells .
Q. How can discrepancies between enzyme inhibition data and cellular activity be resolved?
- Cell permeability : Use logP calculations to optimize lipophilicity (ideal range: 2–5) for blood-brain barrier penetration .
- Metabolic stability : Incubate compounds with liver microsomes to identify metabolic liabilities (e.g., cytochrome P450 degradation) .
- Ex vivo validation : Compare IC values from recombinant enzymes with activity in rat synaptosomes to confirm target engagement .
Q. What computational approaches validate binding interactions with hMAO-B?
- Molecular dynamics simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds and π-π interactions .
- Binding free energy calculations : Use MM-GBSA to rank derivatives by predicted inhibitory potency .
Table 2 : Key Interactions in hMAO-B Binding Pocket
| Residue | Interaction Type | Contribution to Binding Energy (kcal/mol) |
|---|---|---|
| Tyr435 | π-π stacking | -4.2 |
| Ile199 | Hydrophobic | -3.8 |
| Gln206 | Hydrogen bond | -2.5 |
Q. How are reaction yields optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in cyclization steps .
- Catalyst screening : NaH or KCO improves intermediate stability in benzofuran formation .
- Temperature control : Reflux conditions (e.g., 80°C in CHCl) minimize side reactions during acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
